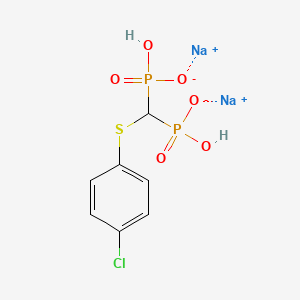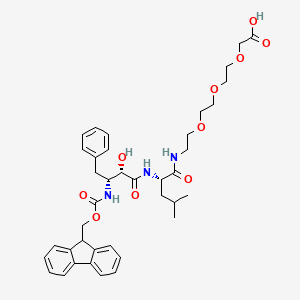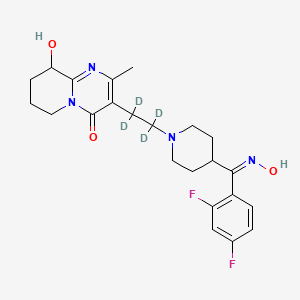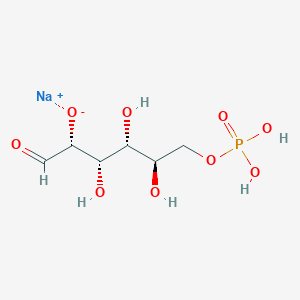
Yonkenafil-d7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yonkenafil-d7 is a deuterium-labeled version of yonkenafil, a novel phosphodiesterase type 5 inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of yonkenafil. The incorporation of deuterium atoms into the molecule helps in tracing and quantifying the compound during drug development processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Yonkenafil-d7 is synthesized by incorporating stable heavy isotopes of hydrogen, specifically deuterium, into the yonkenafil molecule. The general synthetic route involves the substitution of hydrogen atoms with deuterium atoms in the chemical structure of yonkenafil. This process is typically carried out under controlled laboratory conditions to ensure the precise incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and reagents to achieve high purity and yield. The production is carried out under stringent quality control measures to ensure the consistency and reliability of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Yonkenafil-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The deuterium atoms in this compound can be substituted with other atoms or groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Aplicaciones Científicas De Investigación
Yonkenafil-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolic profiles of yonkenafil.
Biology: Helps in understanding the biological pathways and mechanisms of action of yonkenafil.
Medicine: Investigated for its potential therapeutic effects in conditions such as Alzheimer’s disease and acute ischemic stroke.
Industry: Utilized in the development and testing of new drugs and therapeutic agents
Mecanismo De Acción
Yonkenafil-d7, like yonkenafil, exerts its effects by inhibiting phosphodiesterase type 5. This inhibition leads to an increase in cyclic guanosine monophosphate levels, which in turn enhances learning, memory, and neuroprotection. The compound also reduces amyloid-beta deposition, tau phosphorylation, oxidative stress, and neuroinflammation. These effects are mediated through the modulation of various molecular targets and pathways, including the cyclic adenosine monophosphate/cyclic guanosine monophosphate/nitric oxide pathway .
Comparación Con Compuestos Similares
Similar Compounds
Sildenafil: Another phosphodiesterase type 5 inhibitor with similar effects but different pharmacokinetic properties.
Tadalafil: Known for its longer duration of action compared to other phosphodiesterase type 5 inhibitors.
Vardenafil: Similar to sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness of Yonkenafil-d7
This compound is unique due to its deuterium labeling, which allows for precise tracing and quantification in pharmacokinetic studies. This feature makes it particularly valuable in drug development and research, providing insights into the metabolic and pharmacokinetic profiles of yonkenafil .
Propiedades
Fórmula molecular |
C24H33N5O4S |
|---|---|
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-7-(1,1,2,2,3,3,3-heptadeuteriopropyl)-5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H33N5O4S/c1-5-10-28-16-17(4)21-23(28)25-22(26-24(21)30)19-15-18(8-9-20(19)33-7-3)34(31,32)29-13-11-27(6-2)12-14-29/h8-9,15-16H,5-7,10-14H2,1-4H3,(H,25,26,30)/i1D3,5D2,10D2 |
Clave InChI |
RXMDFMQMRASWOG-VVYOKIKRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])N1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
SMILES canónico |
CCCN1C=C(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















